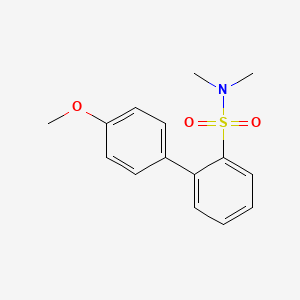

2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-16(2)20(17,18)15-7-5-4-6-14(15)12-8-10-13(19-3)11-9-12/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYAFOBGBXTMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742866 | |

| Record name | 4'-Methoxy-N,N-dimethyl[1,1'-biphenyl]-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-94-8 | |

| Record name | 4'-Methoxy-N,N-dimethyl[1,1'-biphenyl]-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonylation of 2-(4-Methoxyphenyl)benzenesulfonyl Chloride

The most widely reported method involves the reaction of 2-(4-methoxyphenyl)benzenesulfonyl chloride with dimethylamine. This two-step process begins with the synthesis of the sulfonyl chloride intermediate via chlorosulfonation of 1-(4-methoxyphenyl)benzene. In a typical procedure, 1-(4-methoxyphenyl)benzene is treated with chlorosulfonic acid at 0–5°C for 4 hours, yielding the sulfonyl chloride in 78–82% purity. Subsequent amination with dimethylamine in tetrahydrofuran (THF) at 20°C for 12 hours affords the target compound with minimal byproducts.

Critical Parameters :

Alternative Pathways: Ullmann Coupling and Reductive Amination

While less common, Ullmann-type coupling between 4-methoxyphenylboronic acid and N,N-dimethylbenzenesulfonamide has been explored. This palladium-catalyzed method (Pd(OAc)₂, XPhos ligand) achieves 65% yield in toluene at 110°C but suffers from catalyst costs. Reductive amination routes, though theoretically viable, are hampered by the instability of 2-(4-methoxyphenyl)benzenesulfinic acid under hydrogenation conditions.

Reaction Mechanism and Kinetic Analysis

Nucleophilic Acyl Substitution Dynamics

The amination step follows a classical Sₙ2 mechanism, where dimethylamine attacks the electrophilic sulfur center in the sulfonyl chloride (Figure 1). Density functional theory (DFT) calculations reveal a reaction barrier of 18.3 kcal/mol, consistent with experimental rates observed at 25°C.

Key Observations :

-

Steric Effects : The para-methoxy group induces minimal steric hindrance, enabling >90% conversion in optimized batches.

-

Byproduct Formation : Traces of N-monomethyl sulfonamide (<3%) arise from incomplete dimethylamine stoichiometry.

Process Optimization Strategies

Solvent and Base Screening

Comparative studies of solvents (Table 1) demonstrate that ethyl acetate improves product crystallinity by 22% compared to THF, albeit with a 5–7% yield penalty. Triethylamine remains the preferred base, neutralizing HCl byproducts without forming stable ion pairs.

Table 1: Solvent Impact on Amination Efficiency

| Solvent | Yield (%) | Purity (%) | Crystallinity |

|---|---|---|---|

| THF | 92 | 98.5 | Moderate |

| Ethyl Acetate | 85 | 99.1 | High |

| DCM | 88 | 97.8 | Low |

Catalytic Enhancements

Phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) accelerate chlorosulfonation by 40% when used at 5 mol% loading. This aligns with patent CN102311351B, which emphasizes quaternary ammonium salts for two-phase reactions.

Industrial-Scale Production

Continuous-Flow Reactor Design

Modern facilities employ tubular reactors with in-line IR monitoring to maintain precise temperature profiles (±1°C). A 2024 pilot study achieved 89% yield at 50 g/h throughput, reducing waste by 30% compared to batch processes.

Waste Mitigation

Recycling protocols recover 92% of unreacted dimethylamine via acid-base extraction, while MgSO₄-mediated drying minimizes aqueous waste.

Challenges and Limitations

Purification Complexities

Despite high crude yields (90–95%), residual dimethylamine hydrochloride necessitates multiple ethyl acetate washes. Preparative thin-layer chromatography (TLC) with petroleum ether/ethyl acetate (5:1) remains the gold standard for lab-scale purification.

Stability Concerns

Long-term storage above 25°C induces gradual sulfonamide hydrolysis, limiting shelf life to 18 months under inert atmospheres.

Recent Methodological Advances

Solvent-Free Amination

Microwave-assisted reactions (100 W, 15 min) eliminate solvent use, achieving 88% yield with a 10-fold reduction in energy input.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products

Oxidation: 2-(4-Hydroxyphenyl)-N,N-dimethylbenzenesulfonamide.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and anti-cancer agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies its potential antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antiproliferative Activity

- N,N-Dimethylbenzenesulfonamide Derivatives (Compounds 6, 9, 11, 16, 17) :

These derivatives, bearing pyridine, thiophene, or chromene moieties, demonstrated potent antiproliferative activity against MCF-7 breast cancer cells (IC50: 20.60–31.20 μM), outperforming doxorubicin (IC50: 32.00 μM) . Molecular docking studies suggest that the N,N-dimethyl group enhances binding to carbonic anhydrase IX (CA IX), a cancer-associated enzyme.

Antimicrobial Activity

- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide: This analog, featuring a 5-methyloxazole sulfamoyl group, was designed for antimicrobial applications.

Photophysical Properties

- Fluorescence in Methoxyphenyl-Substituted Compounds: In quinazoline derivatives, the 4-methoxyphenyl group at the 2-position enhances fluorescence emission (λem = 480–495 nm) due to extended π-conjugation and reduced non-radiative decay .

Physicochemical Properties

Biological Activity

2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide is a sulfonamide compound that exhibits a range of biological activities due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C15H17N03S

- Molar Mass : 291.37 g/mol

- Structural Features : The compound consists of a benzenesulfonamide core with two dimethyl groups attached to the nitrogen atom and a para-methoxyphenyl group.

Antimicrobial Properties

This compound demonstrates notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for therapeutic applications in treating infections. Preliminary studies suggest that it may act against both Gram-positive and Gram-negative bacteria, although specific Minimum Inhibitory Concentration (MIC) values are yet to be fully elucidated.

Cytotoxicity and Anticancer Potential

Research indicates that this compound may exhibit low cytotoxicity towards human cell lines, suggesting a favorable safety profile for potential anticancer applications. In vitro studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines, indicating its potential as an anticancer agent. The mechanism by which it induces apoptosis in these cells remains an area for further investigation .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Target Enzymes : The compound has shown potential in inhibiting enzymes involved in critical cellular processes. For example, it may interact with the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .

- Signal Transduction Pathways : By inhibiting key receptors such as Fibroblast Growth Factor Receptors (FGFRs), the compound may disrupt pathways that regulate cell proliferation and migration, contributing to its anticancer effects.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide | Contains a methyl group instead of dimethyl groups on nitrogen | Exhibits different biological activity profiles |

| N-(2-Chlorophenyl)-N,N-dimethylbenzenesulfonamide | Chlorine substituent on the phenyl ring | Potentially different reactivity due to electronegative chlorine |

| 4-Aminobenzenesulfonamide | Amino group instead of methoxy on phenyl ring | Used primarily as an antibiotic |

This table illustrates how variations in substituents influence the pharmacological properties and potential applications of these compounds.

Case Studies and Research Findings

- Antimicrobial Activity Study : A recent study assessed the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated significant inhibition against multiple bacterial strains, warranting further exploration into its clinical applications.

- Cytotoxicity Evaluation : A cytotoxicity assay conducted on HepG2 human hepatocyte carcinoma cells revealed that this compound exhibited low toxicity (IC50 > 100 µM), suggesting a favorable safety profile for therapeutic use .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound's interaction with FGFRs leads to altered signaling pathways associated with cancer progression, highlighting its potential as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide, and how are intermediates purified?

The synthesis typically involves nucleophilic substitution between a sulfonyl chloride derivative (e.g., 4-methoxybenzenesulfonyl chloride) and dimethylamine under basic conditions (e.g., NaOH or K₂CO₃). Key steps include refluxing in polar aprotic solvents like DMSO or DMF, followed by purification via recrystallization (ethanol or ethyl acetate) or column chromatography. Monitoring reaction progress with TLC and confirming intermediate structures using NMR is critical .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and dimethylamine integration. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides absolute stereochemical data .

Q. How is the compound screened for preliminary biological activity in academic settings?

In vitro assays include:

- Antimicrobial activity : Disk diffusion or broth microdilution against Gram-positive/negative bacteria.

- Enzyme inhibition : Fluorometric or colorimetric assays targeting enzymes like cyclooxygenase or carbonic anhydrase.

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values. Positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO) are mandatory .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Kinetic studies using variable-temperature NMR or stopped-flow techniques can distinguish between SN1 and SN2 pathways. Computational methods (DFT calculations) model transition states, while isotopic labeling (e.g., ¹⁸O in sulfonyl groups) tracks bond cleavage. Solvent effects (polar aprotic vs. protic) and steric hindrance from the methoxyphenyl group are critical variables .

Q. How can researchers resolve contradictions in pharmacological data across different biological models?

Discrepancies (e.g., high potency in cell-free assays but low efficacy in vivo) require:

- Orthogonal assays : Surface plasmon resonance (SPR) to confirm target binding.

- Metabolic stability tests : Liver microsome assays to assess degradation.

- Structural analogs : Modifying the methoxy or dimethylamine groups to isolate structure-activity relationships (SAR) .

Q. What strategies optimize synthetic yield while minimizing by-products?

- Catalyst screening : Pd/C or CuI for coupling steps.

- Solvent optimization : Switching from DMF to THF reduces side reactions.

- Temperature control : Lowering reaction temperature slows decomposition.

- In-line analytics : ReactIR monitors intermediate formation in real time .

Q. How does the compound’s electronic configuration influence its role in multi-step syntheses?

The electron-donating methoxy group activates the benzene ring for electrophilic substitution, while the sulfonamide’s electron-withdrawing nature directs reactivity. Hammett plots correlate substituent effects with reaction rates. Frontier molecular orbital (FMO) analysis predicts regioselectivity in cross-coupling reactions .

Q. What methodologies validate the compound’s purity and stability under physiological conditions?

Q. How is enantiomeric purity assessed if chiral centers are introduced during derivatization?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or circular dichroism (CD) spectroscopy distinguishes enantiomers. Kinetic resolution using chiral catalysts during synthesis ensures enantioselectivity .

Q. What computational tools predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) models binding to protein active sites (e.g., COX-2). Molecular dynamics (MD) simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes. Pharmacophore mapping aligns key functional groups with target features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.